molecular formula C15H14ClF3N2O B2693719 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol CAS No. 1424559-84-1

1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol

Cat. No.: B2693719
CAS No.: 1424559-84-1
M. Wt: 330.74
InChI Key: BDIXDKRWWBOYQU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol (CAS: 1424559-84-1) features:

  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl core, a heterocyclic aromatic ring with electron-withdrawing substituents (Cl, CF₃).
  • An aminomethyl (-NH-CH₂-) bridge linking the pyridine ring to a para-substituted phenyl group.

Molecular Formula: C₁₅H₁₄ClF₃N₂O
Molecular Weight: 330.73 g/mol .

Properties

IUPAC Name

1-[4-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N2O/c1-9(22)11-4-2-10(3-5-11)7-20-14-13(16)6-12(8-21-14)15(17,18)19/h2-6,8-9,22H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIXDKRWWBOYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Oxidation of the Ethanol Moiety

The primary alcohol group undergoes oxidation to form a ketone or carboxylic acid. For example:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media , or pyridinium chlorochromate (PCC) in dichloromethane.

  • Product : 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-one.

  • Characterization : Post-oxidation, 1H^1H NMR typically shows the disappearance of the alcohol proton (δ 1.5–2.0 ppm) and emergence of a carbonyl signal (δ 2.1–2.4 ppm) .

Table 1: Oxidation Reaction Parameters

ReagentSolventTemperatureYield (%)Citation
KMnO₄ (acidic)H₂O/H₂SO₄80°C72
PCCCH₂Cl₂RT85

Substitution at the Pyridinyl Chloro Group

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (NAS):

  • Reagents/Conditions : Amines (e.g., piperazine) or alkoxides in polar aprotic solvents (DMF, DMSO) at 60–100°C .

  • Product : Derivatives like 1-(4-(((3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol.

  • Kinetics : Reactions with secondary amines proceed with pseudo-first-order rate constants of 1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1} at 80°C .

Table 2: Substitution Reaction Outcomes

NucleophileSolventTime (h)Conversion (%)Citation
PiperazineDMF689
Sodium methoxideDMSO1267

Reductive Amination of the Benzylamine Group

The aminomethyl group can participate in reductive amination with aldehydes/ketones:

  • Reagents/Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid buffer (pH 4–6) .

  • Product : Secondary amines, e.g., 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(alkyl)amino)methyl)phenyl)ethan-1-ol.

  • Optimization : Yields improve with electron-withdrawing substituents on the aldehyde (e.g., trifluoromethyl groups increase yields by 15–20%) .

Esterification of the Alcohol

The ethanol group reacts with acyl chlorides to form esters:

  • Reagents/Conditions : Acetyl chloride in pyridine at 0–5°C.

  • Product : 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethyl acetate.

  • Characterization : 13C^{13}C NMR confirms ester formation via a carbonyl signal at δ 170–175 ppm.

Cross-Coupling Reactions

The pyridinyl ring participates in Suzuki-Miyaura couplings:

  • Reagents/Conditions : Pd(PPh₃)₄ catalyst, arylboronic acids, and K₂CO₃ in THF/H₂O (3:1) at 90°C .

  • Product : Biphenyl derivatives, e.g., 1-(4-(((3-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol.

  • Yields : 60–78% depending on boronic acid substituents.

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The trifluoromethyl group remains intact, but the ethanol moiety may dehydrate to form an alkene at pH < 2 .

  • Basic Conditions : The aminomethyl group undergoes hydrolysis to a primary amine at pH > 10 .

Key Research Findings

  • The trifluoromethyl group enhances metabolic stability, reducing oxidative degradation by cytochrome P450 enzymes .

  • Substitution at the pyridinyl chloro position improves binding affinity to kinase targets (e.g., IC₅₀ values decrease from 114 μM to 12 μM with piperazine) .

  • Reductive amination derivatives show 3–5× higher bioavailability in murine models compared to the parent compound .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents, particularly in targeting specific biological pathways:

  • Anticancer Activity : Studies have indicated that derivatives of chlorinated pyridines exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the selectivity and potency of the compound against tumor cells by modifying its interaction with biological targets.
  • Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess significant antimicrobial activity. The presence of both the chloro and trifluoromethyl groups may contribute to this effect by disrupting microbial cell membranes or interfering with metabolic pathways.

Agrochemicals

The compound's structural characteristics make it a candidate for use in agrochemicals:

  • Pesticides : The chlorinated pyridine moiety is known to impart insecticidal properties. Compounds with similar frameworks have been developed as effective pesticides, targeting pests while minimizing toxicity to non-target organisms.
  • Herbicides : The ability to inhibit specific enzymes in plants could be explored for herbicidal applications, providing a means to control unwanted vegetation without harming crops.

Materials Science

In materials science, compounds like 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol may find applications due to their unique physical properties:

  • Polymer Additives : Its chemical stability and functional groups can be utilized as additives in polymers to enhance thermal stability or modify surface characteristics.
  • Coatings : The compound could be developed into coatings that provide protective barriers against environmental degradation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar pyridine derivatives. The research found that modifications at the 4-position significantly increased cytotoxicity against breast cancer cells, suggesting that structural variations can lead to enhanced therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

In a study investigating new antimicrobial agents, derivatives of chlorinated pyridines were synthesized and tested against various bacterial strains. Results indicated that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-substituted counterparts, highlighting the importance of these functional groups in enhancing biological activity .

Case Study 3: Agrochemical Development

Research conducted on novel herbicides based on pyridine structures showed promising results in controlling weed growth while being safe for crops. The study emphasized the role of electronic effects from halogen substituents in improving herbicidal activity .

Summary

Mechanism of Action

The mechanism of action of 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act by blocking certain receptors or enzymes, thereby modulating biochemical pathways. For instance, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₁₅H₁₄ClF₃N₂O 330.73 Ethanol, aminomethyl bridge 3-Cl, 5-CF₃ pyridine; para-phenyl linkage
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone C₁₈H₁₇ClF₃N₃O 383.80 Ketone, piperazine ring Piperazine linker; ethanone terminus
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-ethoxy-1H-pyrazol-5-ol C₁₂H₁₀ClF₃N₄O₂ 334.68 Pyrazole, ethoxy, oxime Pyrazole ring; trifluoromethyl benzyl oxime
5-(1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-4-methyl-4H-triazole-3-thiol C₁₁H₁₁ClF₃N₅S 337.75 Triazole, thiol, methyl Ethyl linkage to pyridine; thiol group

Key Observations :

  • Polarity: The target’s ethanol group enhances hydrophilicity compared to ketone () or thiol () termini.
  • Electron-Withdrawing Effects : All analogs retain the 3-Cl,5-CF₃-pyridine core, critical for electronic modulation and metabolic stability.
  • Linker Diversity : Piperazine () and ethyl () linkers alter conformational flexibility and binding affinity.

Analog-Specific Routes :

  • Piperazine Derivatives () : Use HOBt/TBTU-mediated amide coupling between pyridinylpiperazine and carboxylic acids.
  • Pyrazole Derivatives () : Suzuki-Miyaura coupling for aryl boronic acid integration .

Functional Implications :

  • Ethanol Group: May improve aqueous solubility, critical for oral bioavailability.
  • Trifluoromethyl Pyridine : Enhances resistance to oxidative metabolism, prolonging half-life .

Biological Activity

The compound 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈ClF₃N₂O
  • Molecular Weight: 360.8 g/mol
  • CAS Number: Not explicitly provided but can be identified through molecular databases.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing the antibacterial efficacy of these compounds.

Anticancer Properties

The compound's potential anticancer activity has been explored in various studies. For example, derivatives of pyridine and piperazine have demonstrated cytotoxic effects against cancer cell lines such as A431 and HT29. The mechanism often involves the inhibition of specific proteins related to cell proliferation and survival .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA431<10Inhibition of Bcl-2
Compound BHT29<5Induction of apoptosis

The mechanism of action for compounds similar to this compound typically involves:

  • Protein Interaction: Binding to specific target proteins that regulate cell growth.
  • Signal Transduction Pathway Modulation: Influencing pathways that lead to apoptosis or cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cancer cells, leading to cell death .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of similar compounds, it was found that the introduction of a trifluoromethyl group significantly increased activity against N. meningitidis and H. influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL . These findings suggest that the structural features of the compound contribute to its effectiveness as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of related compounds on cancer cell lines revealed that certain analogues exhibited IC50 values below 10 µM against A431 cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. How can the identity and purity of 1-(4-(((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)methyl)phenyl)ethan-1-ol be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm structural integrity. For example, the pyridine and benzyl alcohol protons should appear as distinct peaks in the aromatic region (δ 7.0–8.5 ppm), while the hydroxyl proton may show a broad singlet around δ 2.5–3.5 ppm.
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. A retention time comparison against a certified reference standard is critical.
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) can confirm the molecular ion peak at m/z 330.73 (M+H+^+) .
  • Elemental Analysis: Verify the empirical formula (C15_{15}H14_{14}ClF3_3N2_2O) by matching calculated and observed percentages of C, H, N, and Cl.

Q. What synthetic routes are reported for this compound, and what are their key steps?

Methodological Answer: A common approach involves a multi-step synthesis:

Intermediate Preparation: React 3-chloro-5-(trifluoromethyl)pyridin-2-amine with 4-(hydroxymethyl)benzaldehyde via reductive amination (NaBH4_4 or NaBH3_3CN) to form the Schiff base intermediate .

Reduction: Reduce the aldehyde group to a primary alcohol using catalytic hydrogenation (H2_2, Pd/C) or borohydride reagents.

Purification: Crystallize the product from ethanol or dimethylformamide (DMF) to achieve >95% purity. Yield optimization (e.g., 82% in ) requires careful control of stoichiometry and reaction time .

Critical Parameters:

  • Temperature: 60–80°C for reductive amination.
  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF).
  • Catalyst: 10% Pd/C for hydrogenation.

Advanced Research Questions

Q. How can computational methods be applied to predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate the energy profiles of protonation/deprotonation events at the hydroxyl and pyridinyl amino groups. Software like Gaussian or ORCA can model pKa values .
  • Molecular Dynamics (MD) Simulations: Simulate solvation effects in aqueous buffers (pH 2–12) to predict aggregation tendencies or degradation pathways.
  • Experimental Validation: Compare computational predictions with experimental stability assays (e.g., HPLC monitoring of degradation products over 24–72 hours).

Example Finding:
The hydroxyl group may undergo oxidation to a ketone under basic conditions, while the trifluoromethyl group enhances hydrolytic stability due to its electron-withdrawing effects .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

Derivative Design: Synthesize analogs with modifications to:

  • The pyridine ring (e.g., replacing Cl with Br or F).
  • The benzyl alcohol moiety (e.g., methyl or ethyl substituents).

Biological Assays: Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance (SPR).

Data Analysis: Apply multivariate regression (e.g., CoMFA or CoMSIA) to correlate structural features with activity. For example, demonstrates that electron-withdrawing groups on the phenyl ring enhance antidiabetic activity .

Key Parameters:

  • IC50_{50} values for potency comparison.
  • Lipophilicity (logP) to assess membrane permeability.

Q. How can environmental fate studies be designed to evaluate the ecological impact of this compound?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301B guidelines to measure mineralization rates in activated sludge. Monitor parent compound and metabolites via LC-MS/MS .
  • Aquatic Toxicity Testing: Expose Daphnia magna or zebrafish embryos to concentrations ranging from 1–100 mg/L. Assess mortality, growth inhibition, and oxidative stress biomarkers (e.g., glutathione levels).
  • Adsorption Studies: Determine soil-water partition coefficients (Kd_d) using batch equilibrium methods.

Example Data:

ParameterValue
Half-life in water (pH 7)~14 days (predicted)
EC50_{50} (Daphnia)12.5 mg/L

Q. What advanced techniques are used to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings. For instance, HMBC can confirm connectivity between the pyridine NH and benzyl alcohol CH2_2 .
  • X-ray Crystallography: Obtain single-crystal structures to unambiguously assign stereochemistry and hydrogen-bonding networks (e.g., ’s crystal structure with C–H···O interactions) .
  • Dynamic Light Scattering (DLS): Detect aggregation in solution that may distort NMR or HPLC results.

Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?

Methodological Answer:

  • Isotopic Labeling: Use 15N^{15}N-labeled amines to track intermediates via MS/MS fragmentation patterns.
  • In Situ IR Spectroscopy: Monitor reaction progress in real time to identify transient intermediates (e.g., imine formation during reductive amination).
  • Kinetic Studies: Vary reagent concentrations and temperatures to deduce rate-determining steps. For example, excess NaBH4_4 may reduce aldehydes prematurely, leading to over-reduction byproducts .

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